Levorin

Antifungal susceptibility Candida albicans Clinical isolates

Sourcing a well-characterized aromatic heptaene for membrane permeabilization studies is challenging due to structural heterogeneity among polyenes. Levorin is a macrocyclic polyene antifungal complex (major component: candicidin D/levorin A2) produced by Streptomyces griseus, differentiated from non-aromatic heptaenes such as amphotericin B by its aromatic 4-aminoacetophenone side chain. This moiety confers irreversible membrane conductance and rank-order superiority in inducing cation efflux. • Potent antifungal activity against Candida albicans; MICs of 0.1-5.38 µg/mL against Entamoeba species, ~100-fold more potent than contemporary imidazoles. • Ideal tool compound for SAR investigations; activity enhanced via methylation; well-suited for topical, subcutaneous, or parenteral formulation research. • Supplied as a complex mixture of levorin A0, A2, and A3; ≥98% purity by HPLC; stored at -20°C and shipped with blue ice for cold-chain integrity.

Molecular Formula C59H84N2O18
Molecular Weight 1109.31
CAS No. 11014-70-3
Cat. No. B608547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevorin
CAS11014-70-3
SynonymsLevorin;  Levorine;  Levorinum;  Levorina; 
Molecular FormulaC59H84N2O18
Molecular Weight1109.31
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1
InChIKeyOPGSFDUODIJJGF-LIACIYQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levorin Research-Grade Overview


Levorin is a macrocyclic polyene antifungal antibiotic belonging to the aromatic heptaene subgroup, produced by Streptomyces griseus or Actinomyces levoris [1]. The antibiotic complex is a mixture of structurally related candicidins, with candicidin D (levorin A2) as the major component, characterized by a 38-membered macrolactone ring containing a heptaene chromophore, the amino sugar mycosamine, and an aromatic 4-aminoacetophenone moiety [2][3]. Levorin exhibits potent antifungal activity, particularly against Candida albicans, and is distinguished from non-aromatic heptaenes such as amphotericin B by the presence of the aromatic side chain, which confers unique membrane-interaction properties [4].

Why Levorin Substitution Fails


Aromatic heptaene macrolides, including levorin, candicidin, and ascosin, exhibit the highest antifungal activity within the polyene class, yet their complex multicomponent nature and structural heterogeneity preclude simple interchange with non-aromatic heptaenes such as amphotericin B or tetraenes like nystatin [1]. Levorin’s aromatic side chain attached to the macrolactone ring is a critical structural feature distinguishing it from amphotericin B, which lacks this moiety, and this difference translates into divergent membrane interaction kinetics, ion conductance profiles, and biological activity spectra [2]. Furthermore, comparative studies demonstrate that levorin, nystatin, and amphotericin B produce quantitatively distinct effects on membrane alkaline phosphatase inhibition and cation transport, confirming that these agents are not functionally equivalent [3]. The following evidence guide provides the quantitative differentiation necessary for informed selection.

Levorin Differentiation Evidence


Potency vs. Nystatin in C. albicans

In a study evaluating 146 clinical strains of Candida albicans isolated from 79 patients with oral mucosal candidiasis, levorin demonstrated superior activity compared to nystatin. Based on mean MIC values and the distribution of MICs across the strain panel, the activity level of levorin was conclusively higher than that of nystatin when tested on solid media using the replica method [1]. Additionally, a separate membrane alkaline phosphatase inhibition study found nystatin to be the least efficient inhibitor among levorin, amphotericin B, and nystatin, with levorin showing a stronger inhibitory effect [2].

Antifungal susceptibility Candida albicans Clinical isolates MIC

Conductance Rank vs. Amphotericin B

In a study using frog isolated skeletal muscle fibers and whole sartorius muscles, levorin, amphotericin B (AMB), amphotericin B methyl ester (AME), nystatin, and mycoheptin were evaluated for cation conductance and efflux. Both induced conductance and efflux values demonstrated a correlation with the order of antifungal activities: levorin > AMB, mycoheptin > AME > nystatin, except for AME, which was more potent on yeastlike cells [1]. A separate confirmatory study on nystatin, mycoheptin, and levorin reported steady-state cation conductance (gA∞) and efflux rate constants (KA) forming the sequence levorin > mycoheptin > nystatin, further validating the rank order [2].

Membrane biophysics Polyene antibiotics Ion conductance Structure-activity relationship

Irreversible Membrane Conductance vs. Nystatin

The kinetics of channel formation and dissociation differ markedly between levorin and other polyenes. In frog skeletal muscle fiber experiments, the decline in equilibrium conductance caused by nystatin removal was very rapid (τ = 0.74 min) and mycoheptin removal moderately fast (τ = 2.39 min). In contrast, levorin-induced conductance was irreversible upon removal of the antibiotic, indicating persistent channel formation or tight membrane integration that does not readily dissociate [1]. This irreversible behavior was attributed to differences in the limiting processes of channel formation in biological membranes, a property unique to the aromatic heptaene levorin among the polyenes tested.

Membrane permeability Polyene antibiotics Channel kinetics Irreversible binding

Anti-Amoebic Potency vs. Imidazoles

In a comparative study evaluating the anti-amoebic activity of polyenic antibiotics against Entamoeba histolytica and E. moshkovski, levorin and its derivatives demonstrated the highest activity among all tested agents, including amphotericin B, mycoheptin, nystatin, and imidazole-class antifungals. The MICs for levorin and its derivatives ranged from 0.1 to 5.38 µg/mL. Notably, the most active of the new imidazoles tested was 100 times less effective than sodium levorin [1]. This places levorin in a distinct potency tier relative to non-polyene antifungal agents when targeting amoebic organisms.

Anti-protozoal Entamoeba Polyene antibiotics MIC comparison

Enhanced Bioactivity of Methylated Derivative

Chemical transformation of polyene antibiotics revealed that methylated levorin possesses larger biological activity than the original levorin antibiotic [1]. In comparative analysis of chemically transformed polyenes (pimaricin, nystatin, lucensomycin, amphotericin B, and levorin) on biological objects in vivo and in vitro, original amphotericin B and levorin with its derivatives exhibited the greatest overall biological activity. Examination of alkyl derivatives on cell cultures C6 (rat glioma) and HeLa (human cervical carcinoma) in vitro demonstrated the antitumor action of methylated levorin, expanding its potential beyond antifungal applications [1].

Structure-activity relationship Alkyl derivatives Polyene modification Antitumor

Oral Bioavailability vs. Amphotericin B

In a comparative study of nine heptaene macrolide antifungal antibiotics (amphotericin B, azacolutin, candicidin, hamycin, heptamycin, levorin, mycoheptin, perimycin, and trichomycin) against systemic Candida albicans infection in mice, all compounds exhibited similar activity when administered subcutaneously. However, only amphotericin B and mycoheptin showed significant activity when given orally; levorin did not demonstrate significant oral activity in this murine model [1]. This indicates a critical pharmacokinetic distinction between levorin and amphotericin B regarding oral route efficacy, which may be relevant for research applications involving gastrointestinal or systemic infection models.

In vivo efficacy Oral bioavailability Experimental candidiasis Polyene macrolides

Levorin Application Scenarios


Membrane Biophysics and Ion Channel Studies

Levorin's unique irreversible membrane conductance and its rank order superiority over amphotericin B and nystatin in inducing cation efflux [6][7] make it an ideal tool compound for investigating polyene-induced membrane permeabilization kinetics and channel stability. Researchers studying membrane biophysics can leverage levorin's persistent channel formation to probe long-term permeability changes and membrane integration mechanisms.

Anti-Amoebic and Antiprotozoal Drug Discovery

With MICs ranging from 0.1 to 5.38 µg/mL against Entamoeba species and a potency approximately 100-fold greater than contemporary imidazole comparators [6], levorin serves as a high-potency reference standard for anti-amoebic screening assays. It is particularly suited as a positive control or benchmark compound in phenotypic screens for novel antiprotozoal agents.

Topical & Parenteral Antifungal Formulations

Given its limited oral bioavailability in murine models compared to amphotericin B [6], levorin is best employed in research applications involving topical, subcutaneous, or parenteral administration routes. Formulators developing water-based antifungal compositions have explicitly included levorin as an alternative to nystatin and amphotericin B, particularly for applications where improved bioavailability is sought via surfactant-mediated solubilization [7].

Polyene Macrolide SAR Studies

Levorin's aromatic heptaene structure, which distinguishes it from non-aromatic heptaenes like amphotericin B [6], and the demonstrated activity enhancement achieved through methylation [7] position levorin as a versatile scaffold for SAR investigations. Medicinal chemists can explore modifications to the aromatic side chain or macrolactone ring to optimize biological activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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